2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide
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Overview
Description
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 2-position of the thiazole ring and a methylacetohydrazide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with hydrazine hydrate, followed by methylation of the resulting hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes involved in vital cellular processes, leading to cell death or growth inhibition. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazol-4-yl)methanol: This compound shares the thiazole ring structure but differs in its functional groups.
2-chloro-1,3-thiazol-5-yl)methanol: Similar to the previous compound but with a different position of the chloro group.
N-(2-chloro-1,3-thiazol-4-yl)acetamide: Another related compound with an acetamide group instead of a methylacetohydrazide moiety
Uniqueness
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1824353-88-9 |
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Molecular Formula |
C6H8ClN3OS |
Molecular Weight |
205.7 |
Purity |
90 |
Origin of Product |
United States |
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